2-Methoxycycloocta-2,4,6-trien-1-one
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Overview
Description
2-Methoxycycloocta-2,4,6-trien-1-one is an organic compound with a unique structure consisting of an eight-membered ring with three conjugated double bonds and a methoxy group attached to the ring
Preparation Methods
The synthesis of 2-Methoxycycloocta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the oxidation of cyclooctatetraene using selenium dioxide. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a solvent like acetic acid . Another method involves the use of transition metal-catalyzed cycloaddition reactions, which can efficiently construct the cyclooctatriene ring system .
Chemical Reactions Analysis
2-Methoxycycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxycycloocta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding non-benzenoid aromatic systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxycycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring system allows it to participate in electron transfer reactions, which can influence its reactivity and interactions with other molecules. The methoxy group also plays a role in stabilizing the compound’s structure and influencing its reactivity .
Comparison with Similar Compounds
2-Methoxycycloocta-2,4,6-trien-1-one can be compared to other similar compounds, such as:
Tropone: A seven-membered ring compound with three conjugated double bonds and a ketone group.
Tropolone: Similar to tropone but with an additional hydroxyl group.
Cyclooctatetraene: An eight-membered ring compound with four conjugated double bonds.
The uniqueness of this compound lies in its eight-membered ring structure with a methoxy group, which distinguishes it from other related compounds.
Properties
CAS No. |
61173-48-6 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-methoxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10O2/c1-11-9-7-5-3-2-4-6-8(9)10/h2-5,7H,6H2,1H3 |
InChI Key |
ASTNJMFEEJRLIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=CCC1=O |
Origin of Product |
United States |
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